molecular formula C12H14ClN3O4 B4326967 (2-chloro-4,6-dimethyl-5-nitro-3-pyridyl)(morpholino)methanone

(2-chloro-4,6-dimethyl-5-nitro-3-pyridyl)(morpholino)methanone

Cat. No.: B4326967
M. Wt: 299.71 g/mol
InChI Key: IHTRSRMGOFKOBK-UHFFFAOYSA-N
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Description

(2-chloro-4,6-dimethyl-5-nitro-3-pyridyl)(morpholino)methanone is a complex organic compound featuring a morpholine ring attached to a pyridine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-4,6-dimethyl-5-nitro-3-pyridyl)(morpholino)methanone typically involves multi-step organic reactions. One common method includes the nitration of 2,6-dimethylpyridine followed by chlorination to introduce the chloro and nitro groups. The resulting intermediate is then subjected to a carbonylation reaction with morpholine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(2-chloro-4,6-dimethyl-5-nitro-3-pyridyl)(morpholino)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-chloro-4,6-dimethyl-5-nitro-3-pyridyl)(morpholino)methanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2-chloro-4,6-dimethyl-5-nitro-3-pyridyl)(morpholino)methanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-chloro-4,6-dimethyl-5-nitro-3-pyridyl)(morpholino)methanone is unique due to its specific combination of functional groups and structural features.

Properties

IUPAC Name

(2-chloro-4,6-dimethyl-5-nitropyridin-3-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O4/c1-7-9(12(17)15-3-5-20-6-4-15)11(13)14-8(2)10(7)16(18)19/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTRSRMGOFKOBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1[N+](=O)[O-])C)Cl)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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